1-(6-Methylpyridin-3-yl)ethanamine hydrochloride
Description
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H |
InChI Key |
JFRAXTDJMFSPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 1-(6-methylpyridin-3-yl)ethanamine hydrochloride typically involves the construction of the ethanamine side chain attached to the 6-methylpyridin-3-yl ring. Key strategies reported in the literature include:
Reductive Amination Method
One of the most efficient and commonly used methods for preparing substituted ethanamines such as 1-(6-methylpyridin-3-yl)ethanamine involves reductive amination of the corresponding aldehyde with ammonia or ammonium salts, followed by reduction with sodium cyanoborohydride or similar mild reducing agents.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 6-Methylpyridin-3-carboxaldehyde | Starting aldehyde |
| 2 | Ammonium acetate (15 eq), Sodium cyanoborohydride (1.5 eq) | Reductive amination in ethanol at 0 °C |
| 3 | Microwave irradiation at 90 °C for 30 min | Accelerates reaction |
| 4 | Work-up with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate | Purification steps |
| 5 | Evaporation under reduced pressure, column chromatography | Isolation of pure amine |
This method yields the corresponding ethanamine derivative, which can be converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
This reductive amination approach is supported by analogous syntheses of related pyridinyl ethanamines, as detailed in the synthesis of (4-chlorophenyl)(6-methylpyridin-3-yl) methanamine derivatives.
Alternative Synthetic Routes
Nucleophilic Substitution: Starting from 6-methylpyridin-3-yl halides, nucleophilic substitution with ethylamine or ammonia followed by salt formation can be employed, though this route is less commonly reported for this specific compound.
Catalytic Hydrogenation: Reduction of imines or nitriles derived from 6-methylpyridin-3-yl precursors under catalytic hydrogenation conditions (e.g., Pd/C, H2) can produce the ethanamine, which is then converted to the hydrochloride salt.
Salt Formation
The hydrochloride salt is typically prepared by treating the free base ethanamine with hydrochloric acid in an organic solvent such as ethanol or ethyl acetate, followed by crystallization or solvent evaporation to obtain the pure salt.
Data Table Summarizing Preparation Methods
Analytical and Purification Techniques
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic aromatic and aliphatic protons, including signals from the methyl group on the pyridine ring and the ethanamine side chain.
Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is effective for purifying the free base before salt formation.
Salt Formation: Conversion to hydrochloride salt improves stability and solubility, confirmed by melting point determination and elemental analysis.
Chemical Reactions Analysis
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride has applications across pharmaceutical development, chemical synthesis, and scientific research. Its role as a building block in synthesizing complex organic molecules and its potential biological activities make it a valuable compound in various scientific and industrial fields.
Applications
Pharmaceutical Development
- 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is a lead compound for drug discovery, particularly for neurological disorders.
- It can introduce functional groups to enhance solubility and bioavailability in drug synthesis.
Chemical Synthesis
- The compound is utilized as a building block in synthesizing more complex organic molecules.
- It is involved in nucleophilic substitution reactions, which are essential for synthesizing complex organic molecules in pharmaceutical chemistry.
Scientific Research
- Chemistry 1-(6-Methoxypyridin-3-YL)ethanamine is employed as a building block in the synthesis of complex organic molecules.
- Biology The compound is studied for its potential biological activities and interactions with various biomolecules.
- Medicine Research is ongoing to explore potential therapeutic applications, including its role as a precursor in synthesizing pharmaceutical agents.
- Industry It is utilized in producing specialty chemicals and as an intermediate in various industrial processes.
Structure-Activity Relationship (SAR)
Systematic extraction of SAR pathways has been conducted to understand how structural modifications affect biological activity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyridin-3-yl)ethanamine | Pyridine ring without methoxy group | Lacks lipophilicity enhancement from methoxy |
| 2-(6-Methoxypyridin-3-yl)ethylamine | Ethylamine instead of ethanamine | Different side chain may affect biological activity |
| 1-(5-Methylpyridin-2-yl)ethanamine | Methyl substitution on a different pyridine position | Potentially different receptor interactions |
| 2-(4-Methoxyphenyl)ethanamine | Aromatic ring instead of pyridine | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*EWG = Electron-withdrawing group.
Key Findings :
- Chloro substituents (e.g., 153471-65-9) may enhance lipophilicity but reduce metabolic stability .
- Chain Length : Methanamine derivatives (e.g., 153471-65-9) exhibit reduced steric bulk compared to ethanamine analogs, which could impact molecular interactions .
- Positional Isomerism : The 2-pyridinyl isomer (1391591-51-7) demonstrates how ring substitution position affects electronic distribution and possibly pharmacological activity .
Aromatic Ring Variants
Table 2: Heteroaromatic vs. Phenyl Derivatives
Key Findings :
- Heteroaromatic vs. Phenyl : Pyridinyl compounds (e.g., target molecule) offer hydrogen-bonding capability via the ring nitrogen, unlike phenyl derivatives, which rely solely on substituents for interactions .
- Biological Interactions : Indole-based ethanamines () bind HSP90 through hydrogen bonds with GLU527 and TYR604, suggesting that the target compound’s pyridine nitrogen and methyl group may similarly influence protein interactions .
Stereochemical Considerations
The (1S)-enantiomer of 1-(6-methylpyridin-2-yl)ethanamine hydrochloride (1391591-51-7) highlights the role of chirality in pharmacological activity. Enantiomers may exhibit divergent binding affinities or metabolic pathways, though data for the target compound’s stereoisomers are lacking .
Biological Activity
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its activity against different biological targets.
Molecular Formula: C8H12N2
Molecular Weight: 152.20 g/mol
IUPAC Name: 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride
CAS Number: 25763842
Synthesis and Preparation
The synthesis of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with ethylamine followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions are optimized for yield and purity, often employing solvents such as ethanol or methanol.
The biological activity of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly:
- Dopaminergic System: The compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.
- Serotonergic Activity: It has shown potential in modulating serotonin receptors, which could contribute to its antidepressant effects.
Anticancer Properties
Recent studies have explored the anticancer potential of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride. For instance, in vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-453 (Breast) | 15 | Induction of apoptosis |
| FaDu (Hypopharyngeal) | 20 | Cell cycle arrest |
These findings indicate that the compound may selectively target pathways involved in tumor growth and proliferation.
Neuroprotective Effects
In addition to its anticancer properties, there is evidence suggesting that 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride possesses neuroprotective effects. Studies have shown that it can reduce oxidative stress markers in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Antiproliferative Activity:
A study published in Molecules evaluated the antiproliferative effects of various pyridine derivatives, including 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride. The results indicated that this compound exhibited significant growth inhibition in MDA-MB-453 cells at concentrations below 100 μM, with a GI50 value of approximately 15 μM . -
Neuroprotective Mechanisms:
Research conducted on neuroprotective agents revealed that compounds similar to 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride can mitigate neuronal cell death induced by excitotoxicity. This was attributed to their ability to modulate glutamate receptors and reduce intracellular calcium overload .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride, a comparison with structurally similar compounds is essential:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-(5-Methylpyridin-2-yl)ethanamine | Moderate neuroprotective effects | 25 |
| 2-(6-Methylpyridin-4-yl)ethanamine | Low antiproliferative activity | >100 |
This table illustrates that while other compounds exhibit some biological activity, none match the selective potency observed with 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination starting from 6-methylnicotinaldehyde. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical. Purity validation requires HPLC (C18 column, 0.1% TFA in acetonitrile/water) and -NMR (DMSO-d, δ 8.3–8.5 ppm for pyridine protons) .
- Key Considerations : Monitor reaction intermediates with TLC (R ~0.3 in ethyl acetate) and adjust stoichiometry to minimize byproducts like N-alkylated derivatives.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Techniques :
- NMR Spectroscopy : - and -NMR to confirm regiochemistry (e.g., methyl group at pyridine C6) and amine protonation state .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] at m/z 172.66 .
- HPLC : Purity assessment using a polar stationary phase and UV detection at 254 nm .
- Challenges : Limited solubility in non-polar solvents necessitates DMSO or aqueous buffers for analysis .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Assays :
- Receptor Binding Studies : Radioligand competition assays (e.g., -ligand displacement for serotonin or dopamine receptors) .
- Enzyme Inhibition : Fluorescence-based assays targeting monoamine oxidases (MAOs) or kinases .
- Protocol Notes : Use Tris-HCl buffer (pH 7.4) for receptor studies and include controls for non-specific binding (e.g., excess cold ligand) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity between synthetic batches?
- Approach :
- Chiral Purity Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to rule out enantiomeric contamination, which may alter receptor affinity .
- Stability Testing : Assess degradation under storage conditions (e.g., 4°C vs. room temperature) via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Case Study : A 10% variance in IC values for MAO-B inhibition was traced to residual solvents (e.g., DMF) affecting enzyme kinetics .
Q. What strategies enhance aqueous stability for pharmacological studies?
- Optimization :
- Salt Formulation : Compare hydrochloride vs. phosphate salts for solubility and hygroscopicity .
- pH Adjustment : Buffered solutions (pH 4–5) prevent amine deprotonation and precipitation .
- Experimental Design : Conduct forced degradation studies (e.g., exposure to UV light or oxidative agents) to identify vulnerable functional groups .
Q. How to elucidate the compound’s mechanism of action at specific neurotransmitter receptors?
- Methods :
- Mutagenesis Studies : Introduce point mutations in receptor binding pockets (e.g., serotonin 5-HT receptor) to identify critical residues .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on π-π stacking with pyridine and hydrogen bonding with the amine .
- Validation : Cross-validate docking results with functional assays (e.g., calcium flux assays for GPCR activation) .
Q. How can computational modeling predict off-target interactions?
- Workflow :
- QSAR Modeling : Train models using datasets of pyridine derivatives with known off-target profiles (e.g., hERG channel inhibition) .
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Limitations : Validate predictions with in vitro CYP inhibition assays to address false positives .
Q. What experimental designs address contradictions in reported receptor binding affinities?
- Resolution Strategies :
- Standardized Assay Conditions : Control for ionic strength (e.g., 150 mM NaCl) and ATP levels in kinase assays .
- Orthogonal Validation : Confirm binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Example : Discrepancies in dopamine D receptor K values were resolved by standardizing membrane preparation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
